(E)-Flupentixol dihydrochloride

Vue d'ensemble

Description

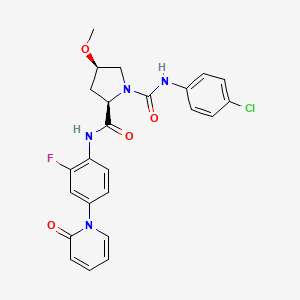

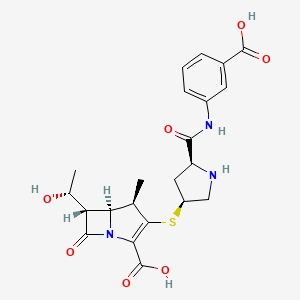

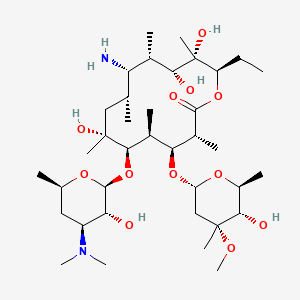

(E)-Flupentixol dihydrochloride is a type III antiarrhythmic drug that blocks ion channels encoded by the ether-a-go-go related gene (ERG1 or KCNH1). It blocks channels in the open configuration with little effect on the channels in the closed configuration .

Synthesis Analysis

The synthesis of piperazines, which are a key component of (E)-Flupentixol dihydrochloride, has been discussed in several studies. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported the synthesis of enantiopure piperazines by the asymmetric lithiation-substitution of α-methylbenzyl piperazines .Molecular Structure Analysis

The molecular structure analysis of (E)-Flupentixol dihydrochloride can be performed using various techniques such as X-ray crystallography, which is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds .Chemical Reactions Analysis

The chemical reactions of (E)-Flupentixol dihydrochloride can be analyzed using various techniques. For example, electrical discharges formed directly in liquid water can be used to understand the formation of chemical species .Physical And Chemical Properties Analysis

The physical and chemical properties of (E)-Flupentixol dihydrochloride can be analyzed using various techniques. For example, a tutorial on basic physical and chemical properties of (polymeric) materials can be used to understand these features .Applications De Recherche Scientifique

Pharmaceutical and Pharmacokinetic Evaluation

(E)-Flupentixol dihydrochloride's application in developing fast dissolving oral films has been investigated. This formulation aimed to enhance the bioavailability and optimize its therapeutic effect for treating depression with anxiety, particularly benefiting mentally ill, developmentally disabled, elderly, and pediatric patients. The study focused on the characterization of these films, including their disintegration time, drug release pattern, and drug content. In vivo studies demonstrated a faster absorption rate from the oral film formulation compared to traditional tablets, indicating an increased relative bioavailability of 151.06% (Abdelbary, Bendas, Ramadan, & Mostafa, 2014).

Interaction with Phospholipid Membranes

Research on cis-(Z)-flupentixol dihydrochloride (FLU) explored its interaction with phospholipid membranes, focusing on the drug's mechanism of action in schizophrenia and depressive disorders. The study showed that FLU incorporated into phospholipid membranes, potentially modifying membrane-associated receptors and transport proteins. This interaction might form the basis of FLU's clinical efficiency, as changes in the structure and dynamics of lipids can significantly influence the function of membrane-bound proteins (Yonar & Sunnetcioglu, 2016).

Fluorophore-based Pharmaceutical Analysis

A study developed a spectrofluorimetric method for estimating flupentixol dihydrochloride in pharmaceutical products. This method utilized a yellow fluorescent product generated from a reaction involving the drug and 4-chloro-7-nitrobenzofurazan in a specific buffer. This sensitive, low-cost method was effectively applied to assure the content uniformity of flupentixol in tablet form, demonstrating a reliable and practical approach for pharmaceutical analysis (Mostafa, Derayea, Nagy, & Omar, 2018).

Chromatographic Analysis in Combined Dosage Forms

A research objective was to develop a chromatographic method for quantifying escitalopram oxalate and flupentixol dihydrochloride in combined dosage forms and plasma. The developed HPLC method demonstrated linearity, accuracy, and precision, making it suitable for the determination of these compounds in combined forms and biological matrices (Sellappan & Devakumar, 2021).

NMR Spectroscopic Method for Drug Assay

A study evaluated the use of 19F nuclear magnetic resonance for measuring cis(Z)- and trans(E)-flupentixol in human serum. This method allowed for the accurate, precise, and time-efficient analysis of flupentixol concentrations in biological samples, without the need for extensive sample manipulation (Talebpour, Haghgoo, & Shamsipur, 2003).

Safety And Hazards

Propriétés

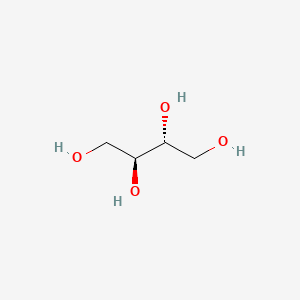

IUPAC Name |

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVDQEIIMOZNNA-MONHGIHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Flupentixol dihydrochloride | |

CAS RN |

51529-02-3, 2413-38-9 | |

| Record name | Flupentixol dihydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPENTIXOL DIHYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O4NUH2R5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.